molecular formula C9H10N4 B2965533 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine CAS No. 1089899-70-6

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine

Cat. No. B2965533
CAS RN: 1089899-70-6
M. Wt: 174.207
InChI Key: UGIBBQGMQKWHRG-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine is a chemical compound with a molecular formula C9H9N5. It is commonly referred to as MPTA and is used in various scientific research applications. MPTA is a triazole derivative and has been found to possess several biochemical and physiological effects.

Scientific Research Applications

Drug Discovery

The 1,2,4-triazole derivatives, including 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine, are significant in drug discovery due to their structural similarity to the amide bond, mimicking an E or Z amide bond. This feature allows them to interact effectively with biological systems, leading to a variety of pharmacological activities . They have been utilized in the development of drugs such as anticonvulsants, antibiotics, anticancer agents, and β-lactamase inhibitors .

Organic Synthesis

In organic synthesis, 1,2,4-triazoles serve as versatile intermediates. They can undergo various chemical reactions, providing a pathway to synthesize a wide range of complex molecules. This includes the synthesis of 4-acetyl-5-methyl-1,2,3-triazoles from acetylacetone and aromatic azides using potassium carbonate .

Polymer Chemistry

The triazole ring is known for its high chemical stability, which makes it an excellent candidate for polymer chemistry applications. It can be incorporated into polymers to enhance their thermal stability and chemical resistance, making them suitable for industrial applications .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding, 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine can be used in supramolecular chemistry. It can act as a building block for the construction of complex structures through non-covalent interactions .

Bioconjugation and Chemical Biology

The triazole ring can be used in bioconjugation to attach various biomolecules together, such as proteins or nucleic acids. This is particularly useful in chemical biology for studying biological processes and developing new diagnostic tools .

Fluorescent Imaging and Materials Science

1,2,4-Triazoles have applications in fluorescent imaging due to their ability to emit light under certain conditions. This property is valuable in materials science for creating new materials with specific optical properties .

Mechanism of Action

Target of Action

It is known that triazole compounds, which include 5-methyl-1-phenyl-1h-1,2,4-triazol-3-amine, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activity.

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen bonding and dipole interactions . This interaction can lead to changes in the function of the target proteins, thereby influencing cellular processes.

Biochemical Pathways

It is known that triazole compounds can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the triazole ring in the compound could potentially enhance its pharmacokinetic properties, as triazole compounds are known to form hydrogen bonds with different targets, which can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Given the broad biological activity of triazole compounds, it is likely that the compound could have diverse effects at the molecular and cellular level .

Action Environment

It is known that 1,2,3-triazole has strong stability for thermal and acid conditions; otherwise, it is insensitive to redox, hydrolysis, and enzymatic hydrolase . This suggests that the compound could potentially maintain its action and stability under a variety of environmental conditions.

properties

IUPAC Name

5-methyl-1-phenyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-11-9(10)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIBBQGMQKWHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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